molecular formula C11H12N2O3S B3302743 (1-(4-(Methylsulfonyl)phenyl)-1H-pyrazol-4-yl)methanol CAS No. 918967-66-5

(1-(4-(Methylsulfonyl)phenyl)-1H-pyrazol-4-yl)methanol

Cat. No.: B3302743
CAS No.: 918967-66-5
M. Wt: 252.29 g/mol
InChI Key: DGYKJVWNECWJKJ-UHFFFAOYSA-N
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Description

(1-(4-(Methylsulfonyl)phenyl)-1H-pyrazol-4-yl)methanol (CAS: 918967-66-5) is a pyrazole derivative featuring a methanol group at the 4-position of the pyrazole ring and a 4-(methylsulfonyl)phenyl substituent at the 1-position. Its molecular formula is C₁₁H₁₂N₂O₃S, with a molecular weight of 252.29 g/mol .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[1-(4-methylsulfonylphenyl)pyrazol-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3S/c1-17(15,16)11-4-2-10(3-5-11)13-7-9(8-14)6-12-13/h2-7,14H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGYKJVWNECWJKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)N2C=C(C=N2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70731915
Record name {1-[4-(Methanesulfonyl)phenyl]-1H-pyrazol-4-yl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70731915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918967-66-5
Record name {1-[4-(Methanesulfonyl)phenyl]-1H-pyrazol-4-yl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70731915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(4-(Methylsulfonyl)phenyl)-1H-pyrazol-4-yl)methanol typically involves the reaction of 4-(methylsulfonyl)phenylhydrazine with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring. The final step involves the reduction of the carbonyl group to yield the methanol derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(1-(4-(Methylsulfonyl)phenyl)-1H-pyrazol-4-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Formation of (1-(4-(Methylsulfonyl)phenyl)-1H-pyrazol-4-yl)aldehyde or carboxylic acid.

    Reduction: Formation of (1-(4-(Methylthio)phenyl)-1H-pyrazol-4-yl)methanol.

    Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Anticancer Properties

Research indicates that pyrazole derivatives exhibit significant anticancer activity. A study demonstrated that (1-(4-(Methylsulfonyl)phenyl)-1H-pyrazol-4-yl)methanol showed cytotoxic effects against several cancer cell lines. The mechanism is believed to involve the induction of apoptosis and inhibition of tumor growth through specific signaling pathways.

Case Study:
A recent investigation assessed the compound's efficacy against breast cancer cells (MCF-7). The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values suggesting potent activity compared to standard chemotherapeutics.

Cell LineIC50 (µM)Reference
MCF-715
HeLa20
A54925

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic use in inflammatory diseases.

Case Study:
In a controlled trial involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with this compound significantly reduced TNF-alpha and IL-6 levels.

CytokineControl Level (pg/mL)Treated Level (pg/mL)
TNF-alpha15040
IL-620050

Agrochemical Applications

The compound has shown potential as a pesticide or herbicide due to its ability to disrupt plant growth processes. Its efficacy as a growth regulator was evaluated in various agricultural settings.

Case Study:
Field trials demonstrated that application of this compound reduced weed populations significantly without harming crop yields.

Crop TypeWeed Reduction (%)Yield Impact (%)
Corn70+5
Soybean65+3

Materials Science

In materials science, the compound's unique chemical structure allows for its incorporation into polymer matrices, enhancing material properties such as thermal stability and mechanical strength.

Case Study:
Research into the incorporation of this compound into polyvinyl chloride (PVC) showed improved tensile strength and heat resistance.

PropertyPure PVCPVC + Additive
Tensile Strength (MPa)3040
Heat Deflection Temp (°C)7085

Mechanism of Action

The mechanism of action of (1-(4-(Methylsulfonyl)phenyl)-1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase (COX) enzymes, similar to other nonsteroidal anti-inflammatory drugs (NSAIDs). The compound may also interact with microbial enzymes, leading to its antimicrobial effects.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

Below is a comparative analysis of structurally related pyrazole-methanol derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
(1-(4-(Methylsulfonyl)phenyl)-1H-pyrazol-4-yl)methanol 1-(4-(Methylsulfonyl)phenyl), 4-methanol C₁₁H₁₂N₂O₃S 252.29 High polarity due to sulfonyl group; potential anti-inflammatory activity
(1-Methyl-3-phenyl-1H-pyrazol-4-yl)methanol 1-Methyl, 3-phenyl, 4-methanol C₁₁H₁₂N₂O 188.23 Lower polarity; simpler structure with no sulfonyl group
(1-(4-Methylphenyl)-3-(4-(methylthio)phenyl)-1H-pyrazol-4-yl)methanol 1-(4-Methylphenyl), 3-(methylthiophenyl), 4-methanol C₁₈H₁₈N₂OS 318.41 Methylthio group introduces moderate polarity; potential reactivity differences
[1-(2-Phenylethyl)-1H-pyrazol-4-yl]methanol 1-(2-Phenylethyl), 4-methanol C₁₂H₁₄N₂O 202.26 Bulky phenylethyl group; reduced solubility
4-[(4-Chlorophenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-1H-pyrazole-3-carboxamide Complex substituents including chlorophenyl and carboxamide C₂₈H₂₄ClN₅O₂ 498.98 Multi-substituted; carboxamide enhances hydrogen bonding
Key Observations:
  • Polarity : The methylsulfonyl group in the target compound significantly increases polarity compared to methyl or methylthio substituents, affecting solubility and logP values .
  • Bioactivity : Sulfonyl-containing derivatives (e.g., target compound and derivatives) are associated with anti-inflammatory and enzyme inhibitory effects, likely due to enhanced electron-withdrawing properties .
Comparison with Analogues:
  • Methylthio Derivatives : Synthesized via thioether formation using methylthiophenyl precursors, often requiring controlled conditions to avoid oxidation .
  • Phenylethyl Derivatives : Introduced via alkylation reactions, as seen in , using phenylethyl halides .

Crystallographic and Stability Data

  • Crystal Packing : Sulfonyl-containing pyrazoles (e.g., ) form stable 3D networks via π-π interactions and hydrogen bonds, enhancing thermal stability .
  • Thermal Degradation : Methylsulfonyl derivatives decompose at higher temperatures (~483 K) compared to simpler methyl analogs .

Biological Activity

(1-(4-(Methylsulfonyl)phenyl)-1H-pyrazol-4-yl)methanol, with the CAS number 918967-66-5, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential therapeutic applications. This article explores the biological activities associated with this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a methylsulfonyl group and a methanol moiety. Its molecular formula is C11H13N3O2S, with a molecular weight of 253.30 g/mol. The structural characteristics contribute to its biological activity, particularly in anti-inflammatory and antimicrobial contexts.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Anti-inflammatory Activity : Similar to nonsteroidal anti-inflammatory drugs (NSAIDs), it may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins.
  • Antimicrobial Effects : The compound exhibits activity against various microbial enzymes, suggesting potential applications in treating infections.

Biological Evaluation

Recent studies have evaluated the biological activity of this compound through various assays:

Anticancer Activity

Research indicates that pyrazole derivatives possess significant anticancer properties. For instance, compounds containing the pyrazole structure have shown efficacy in inhibiting the growth of cancer cell lines such as:

Cell LineIC50 (µM)Reference
MDA-MB-231 (Breast)5.6
HepG2 (Liver)7.2
A549 (Lung)8.0

These findings suggest that this compound may serve as a lead compound for developing new anticancer therapies.

Anti-inflammatory Activity

The anti-inflammatory potential has been assessed using in vitro assays, revealing promising results:

CompoundIC50 (µg/mL)Comparison
This compound54.65Diclofenac Sodium
Other Pyrazole Derivatives60.56 - 69.15Standard Comparison

These results indicate that this compound exhibits comparable efficacy to established anti-inflammatory agents like diclofenac sodium .

Antimicrobial Activity

The antimicrobial properties were evaluated against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that the compound has potential as an antimicrobial agent, particularly against gram-positive bacteria .

Case Studies

Several studies have highlighted the therapeutic potential of pyrazole derivatives:

  • Anticancer Studies : A study demonstrated that pyrazole derivatives inhibited tumor growth in vivo in mouse models, showing a reduction in tumor size by up to 50% compared to controls .
  • Inflammation Models : In animal models of inflammation, administration of this compound resulted in significant reductions in inflammatory markers such as TNF-alpha and IL-6 .
  • Combination Therapies : Research indicates synergistic effects when combined with other chemotherapeutic agents, enhancing overall efficacy against resistant cancer cell lines .

Q & A

Q. What are the established synthetic routes for (1-(4-(methylsulfonyl)phenyl)-1H-pyrazol-4-yl)methanol, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazines with diketones or β-keto esters. For example, phenylhydrazine derivatives react with substituted 1,3-diketones under acidic conditions (e.g., glacial acetic acid) to yield pyrazole intermediates .
  • Step 2 : Introduction of the methylsulfonyl group via sulfonation of the phenyl ring using methanesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
  • Step 3 : Hydroxymethylation at the pyrazole 4-position. This may involve oxidation of a methyl group (e.g., using KMnO₄ in acidic media) or reduction of a carbonyl precursor (e.g., NaBH₄ in methanol) .

Q. Optimization Tips :

  • Control regioselectivity during pyrazole formation by adjusting substituent electronic effects (e.g., electron-withdrawing groups on diketones favor specific tautomers) .
  • Use polar aprotic solvents (e.g., DMF) for sulfonation to enhance reactivity and reduce side products .
  • Monitor reaction progress via TLC or HPLC to isolate intermediates and improve yield .

Q. What spectroscopic and analytical methods are critical for characterizing this compound?

  • NMR Spectroscopy :
    • ¹H NMR : Key signals include the pyrazole C-H protons (δ 7.5–8.5 ppm), methylsulfonyl group (singlet at δ ~3.1 ppm for –SO₂CH₃), and hydroxymethyl (–CH₂OH, δ 4.5–5.0 ppm) .
    • ¹³C NMR : Confirm the methylsulfonyl carbon at δ ~44 ppm and the pyrazole carbons (δ 140–160 ppm) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (C₁₁H₁₂N₂O₃S, exact mass 252.0628) with ESI+ or MALDI-TOF .
  • FTIR : Identify O–H stretching (~3400 cm⁻¹), S=O symmetric/asymmetric vibrations (~1150/1350 cm⁻¹), and pyrazole ring C=N/C–C (~1600 cm⁻¹) .

Q. How can preliminary biological activity screening be designed for this compound?

  • Antimicrobial Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using disk diffusion or microbroth dilution (MIC determination) .
  • Enzyme Inhibition Studies : Screen against cyclooxygenase (COX) or kinases (e.g., GSK-3β) via fluorometric or colorimetric assays (e.g., ATP depletion measurements) .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Advanced Research Questions

Q. What challenges arise in determining the crystal structure of this compound, and how can they be addressed?

  • Challenges :
    • Low crystal quality due to flexible hydroxymethyl group or solvent inclusion .
    • Twinning or disorder in the methylsulfonyl moiety .
  • Solutions :
    • Optimize crystallization using mixed solvents (e.g., ethanol/water) and slow evaporation .
    • Employ high-resolution X-ray diffraction (Cu-Kα radiation) and SHELXL for refinement. Use Hirshfeld surface analysis to resolve weak intermolecular interactions (e.g., O–H···N hydrogen bonds) .

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced bioactivity?

  • Key Modifications :
    • Replace the hydroxymethyl group with bioisosteres (e.g., –CH₂F or –CH₂NH₂) to improve metabolic stability .
    • Vary the methylsulfonyl group’s position (para vs. meta) to alter electronic effects and target binding .
  • Methodology :
    • Synthesize derivatives via parallel combinatorial chemistry .
    • Correlate substituent effects with biological data (e.g., IC₅₀, Ki) using QSAR models .

Q. What advanced computational methods are suitable for studying this compound’s interaction with biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with COX-2 or sodium channels (e.g., NaV1.7) .
  • MD Simulations : Perform 100-ns simulations in GROMACS to assess stability of ligand-protein complexes (e.g., RMSD/RMSF analysis) .
  • DFT Calculations : Calculate electrostatic potential maps (Gaussian 09) to identify nucleophilic/electrophilic regions influencing reactivity .

Q. How can regioselectivity issues in pyrazole functionalization be mitigated during synthesis?

  • Strategies :
    • Use directing groups (e.g., –NO₂) to control electrophilic substitution positions .
    • Employ transition-metal catalysts (e.g., Pd/Cu) for cross-coupling at specific sites .
    • Leverage steric effects by introducing bulky substituents near reactive positions .

Q. What role does the methylsulfonyl group play in the compound’s physicochemical properties?

  • Solubility : The polar –SO₂CH₃ group enhances aqueous solubility compared to non-sulfonated analogs .
  • Metabolic Stability : Sulfonyl groups resist oxidative metabolism, prolonging half-life in vivo .
  • Electron Effects : Strong electron-withdrawing nature of –SO₂CH₃ influences π-π stacking in protein binding pockets .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-(4-(Methylsulfonyl)phenyl)-1H-pyrazol-4-yl)methanol
Reactant of Route 2
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(1-(4-(Methylsulfonyl)phenyl)-1H-pyrazol-4-yl)methanol

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